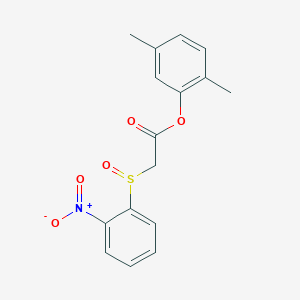

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane” is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 . It is used as a reactant in studying the efficient purification of potential mutagenic impurities in the synthesis of drug substances .

Synthesis Analysis

This compound can be synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .Molecular Structure Analysis

The molecular structure of this compound has been studied using multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state . The molecular conformation around the single bond connecting the two aromatic systems has been established through X-ray diffraction analysis .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 353.9±30.0 °C and its density is predicted to be 1.24±0.1 g/cm3 .Scientific Research Applications

Intramolecular Interactions and Molecular Structures

Research on similar compounds, such as those exhibiting S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contacts, helps in understanding the intramolecular interactions and molecular structures that could be relevant to "(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate". These studies provide valuable information on the planar, equatorial, and skew conformations affected by steric and conjugative effects, and sulfur-oxygen interactions, which are significant in determining the stability and reactivity of such compounds (Kucsman et al., 1984).

Analytical Applications

The nitration of aromatic compounds, such as the study involving 2,4-dimethylphenol, highlights the potential use of nitrophenyl derivatives in analytical chemistry, particularly in nitrate determination through gas chromatography. This demonstrates the reactive nature of such compounds and their utility in developing analytical methods for environmental and chemical analyses (Englmaier, 1983).

Biochemical Interactions

The study of phenol derivatives, including nitrophenyl compounds, in inhibiting human cytosolic carbonic anhydrase isozymes, suggests potential biochemical or medical applications. These compounds serve as leads for designing inhibitors targeting specific enzyme isoforms, providing a pathway for therapeutic agent development (Şentürk et al., 2009).

Catalytic and Synthetic Applications

Studies on the catalysis of hydrolysis reactions by imidazoles with proximate carboxylate groups, using substrates similar to nitrophenyl acetates, shed light on the potential catalytic applications of such compounds. These findings can be applied in the synthesis and design of new chemical reactions, enhancing efficiency and selectivity in organic synthesis (Bowden & Brownhill, 1997).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGVIMPHYXCORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)

![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)